

# Application Notes and Protocols for Retezorogant Cell-Based Assay Development

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## Compound of Interest

Compound Name: Retezorogant

Cat. No.: B10860342

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## Introduction

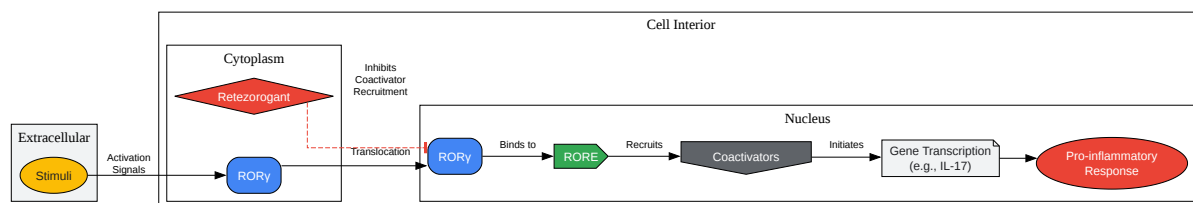
**Retezorogant** is an antagonist of the Retinoid-related orphan receptor gamma (ROR $\gamma$ ), a nuclear receptor that serves as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).<sup>[1][2][3][4]</sup> Dysregulation of the ROR $\gamma$  signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.<sup>[4]</sup> Consequently, the development of potent and selective ROR $\gamma$  antagonists like **Retezorogant** presents a promising therapeutic strategy for these conditions.

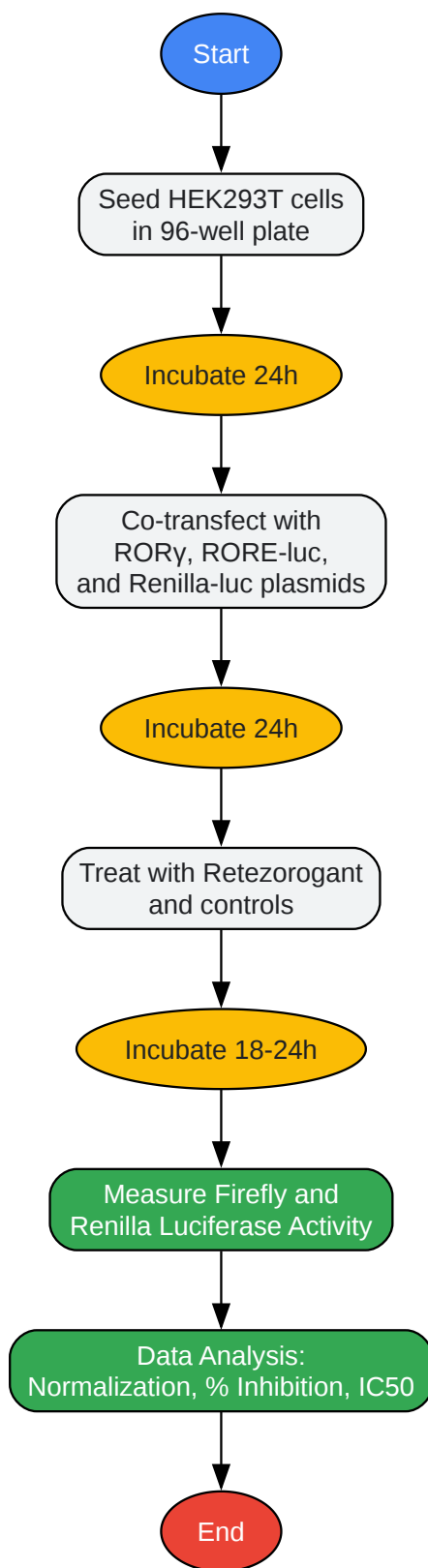
These application notes provide a comprehensive guide for the development and implementation of a cell-based assay to identify and characterize ROR $\gamma$  antagonists. The primary method described is a reporter gene assay, a robust and widely used technique for studying the activity of nuclear receptors. Additionally, principles of a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay are discussed as an orthogonal approach.

## ROR $\gamma$ Signaling Pathway

ROR $\gamma$  is a ligand-regulated transcription factor that, upon binding to its response elements (ROREs) in the promoter regions of target genes, recruits coactivator proteins to initiate transcription. This signaling cascade is pivotal for the expression of genes essential for Th17

cell function and the inflammatory response. **Retezorogant**, as a RORy antagonist, functions by binding to the ligand-binding domain (LBD) of RORy, thereby inhibiting the recruitment of coactivators and subsequent gene transcription.





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## References

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